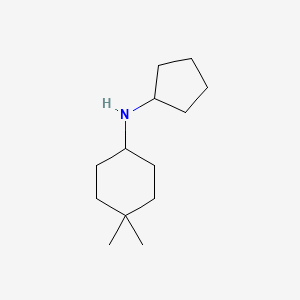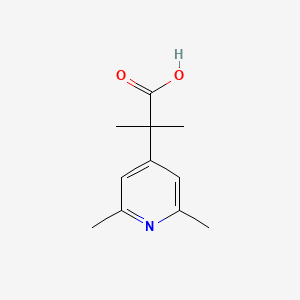
2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 2 and 6, and a propanoic acid moiety at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms (such as lithium or magnesium) followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation and Borylation: This approach uses directed ortho-metallation to selectively introduce metal atoms at specific positions on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method employs palladium catalysts to facilitate the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This technique uses iridium or rhodium catalysts to activate C-H or C-F bonds and introduce boronic acid groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpyridine-4-boronic acid: This compound shares a similar pyridine ring structure but differs in the presence of a boronic acid group instead of a propanoic acid moiety.
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine ring but features an amine group at position 4.
Uniqueness
2-(2,6-Dimethylpyridin-4-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and a propanoic acid moiety
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-(2,6-dimethylpyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-5-9(6-8(2)12-7)11(3,4)10(13)14/h5-6H,1-4H3,(H,13,14) |
InChI-Schlüssel |
LFUXTOJQIJFONM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate](/img/structure/B13307356.png)
![5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13307376.png)
amine](/img/structure/B13307389.png)

![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)


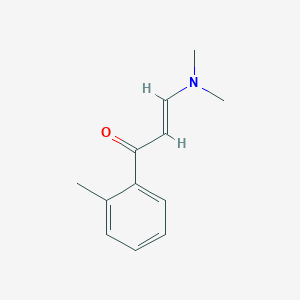
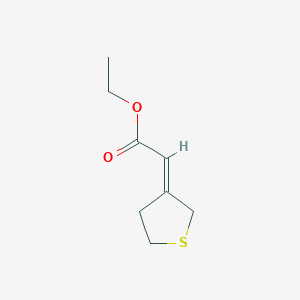
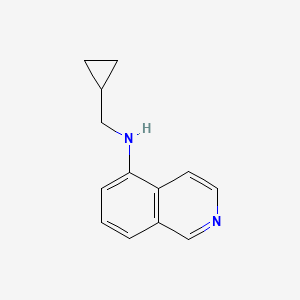

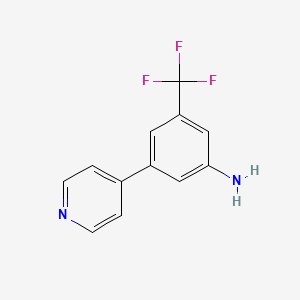
![(1-Methoxybutan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13307431.png)
